Alfuzosin Hydrochloride

Catalog No.
S517951
CAS No.
81403-68-1
M.F
C19H27N5O4. HCl
M. Wt
425.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfuzosin Hydrochloride

CAS Number

81403-68-1

Product Name

Alfuzosin Hydrochloride

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride

Molecular Formula

C19H27N5O4. HCl

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Synonyms

Alfetim, alfusozine, alfuzosin, alfuzosin hydrochloride, alphuzosine, Benestan, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide, Urion, UroXatral, Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
  • Origin: Alfuzosin is a synthetic compound, not derived from a natural source [].
  • Significance: Alfuzosin is a well-established medication for BPH, providing relief from symptoms like difficulty urinating, urinary frequency, and urgency []. It is an important tool for researchers studying BPH and related conditions.

Molecular Structure Analysis

  • Alfuzosin hydrochloride is a chiral molecule, meaning it has two enantiomers [(R)- and (S)-alfuzosin] that are mirror images of each other []. The drug is used as a racemic mixture, containing both forms in a 1:1 ratio [].
  • Key features include a central phenylacetone core and a quinazolinone ring system. The presence of a basic amine group contributes to its interaction with alpha-1 adrenergic receptors [].

Chemical Reactions Analysis

  • Synthesis: The detailed synthesis of Alfuzosin is proprietary information, but scientific literature describes general methods for synthesizing similar quinazolinone derivatives.
  • Alfuzosin undergoes decomposition at high temperatures [].
  • Other relevant reactions likely involve its interaction with biological molecules in the body, which are discussed in the Mechanism of Action section.

Physical And Chemical Properties Analysis

  • Melting point: 206-208 °C []
  • Boiling point: Not applicable, decomposes at high temperatures []
  • Solubility: Slightly soluble in water, freely soluble in methanol []
  • pKa: 8.3 [] (pKa is a measure of acidity)
  • Stability: Stable as a solid, light-sensitive []

Alfuzosin acts as an alpha-1 adrenergic receptor antagonist. The prostate and bladder neck contain alpha-1 adrenergic receptors. When activated, these receptors cause muscle contraction, which can obstruct urine flow in BPH patients []. Alfuzosin binds to these receptors, blocking their activation and relaxing the muscles, thereby improving urine flow [].

  • Alfuzosin can cause side effects such as dizziness, fatigue, and headache [].
  • A significant safety concern is a sudden drop in blood pressure, which can lead to fainting [].
  • Alfuzosin has low toxicity, with an LD50 (lethal dose for 50% of test subjects) in rats exceeding 2 g/kg [].
  • It is not flammable but should be stored away from heat and light due to stability concerns [].

Treatment of Benign Prostatic Hyperplasia (BPH)

Alfuzosin Hydrochloride belongs to a class of drugs known as alpha-1 adrenergic antagonists. These medications work by relaxing the muscles in the prostate gland and bladder neck, improving urine flow and relieving symptoms associated with BPH, such as frequent urination, urgency, and difficulty starting urination.

Extensive research supports the use of Alfuzosin Hydrochloride for BPH. Numerous studies, including randomized controlled trials, have demonstrated its effectiveness in improving urinary flow rates, reducing urinary urgency and frequency, and improving overall quality of life in patients with BPH [, ].

Potential Applications Beyond BPH

While BPH remains the primary focus of Alfuzosin Hydrochloride use, research is exploring its potential benefits in other areas:

  • Lower Urinary Tract Symptoms (LUTS): LUTS encompass various urinary issues, and BPH is just one cause. Studies suggest Alfuzosin Hydrochloride might be effective in treating LUTS secondary to causes other than BPH, such as overactive bladder [].
  • Sexual Function in Men with BPH: BPH can negatively impact sexual function. Research indicates that Alfuzosin Hydrochloride might have a lower incidence of sexual side effects compared to other alpha-1 adrenergic antagonists, potentially improving sexual function in men with BPH [].
  • Cardiovascular Safety: Some alpha-1 adrenergic antagonists can cause a drop in blood pressure. Alfuzosin Hydrochloride, however, seems to have a lower risk of causing significant blood pressure drops, making it potentially safer for patients with cardiovascular conditions [].

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White to Off-White Solid

Melting Point

227-228 °C

Related CAS

81403-80-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.

MeSH Pharmacological Classification

Urological Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]

Pictograms

Irritant

Irritant

Other CAS

81403-68-1

Wikipedia

Alfuzosin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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